molecular formula C8H9BrFNO B13078979 2-Bromo-5-(2-fluoroethoxy)-4-methylpyridine

2-Bromo-5-(2-fluoroethoxy)-4-methylpyridine

Cat. No.: B13078979
M. Wt: 234.07 g/mol
InChI Key: YMIOZRLWFMVDPJ-UHFFFAOYSA-N
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Description

2-Bromo-5-(2-fluoroethoxy)-4-methylpyridine is a chemical compound with the molecular formula C8H9BrFNO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and a suitable solvent like dichloromethane

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2-fluoroethoxy)-4-methylpyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized products.

    Reduction Reactions: The compound can be reduced to form different reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Various substituted pyridine derivatives.

    Oxidation Reactions: Oxidized products such as carboxylic acids.

    Reduction Reactions: Reduced derivatives with different functional groups.

Scientific Research Applications

2-Bromo-5-(2-fluoroethoxy)-4-methylpyridine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2-fluoroethoxy)-4-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluoroethoxy groups can influence its binding affinity and specificity towards these targets. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(2-fluoroethoxy)pyridine
  • 2-Bromo-4-methylpyridine
  • 5-(2-Fluoroethoxy)-4-methylpyridine

Uniqueness

2-Bromo-5-(2-fluoroethoxy)-4-methylpyridine is unique due to the presence of both the bromine and fluoroethoxy groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C8H9BrFNO

Molecular Weight

234.07 g/mol

IUPAC Name

2-bromo-5-(2-fluoroethoxy)-4-methylpyridine

InChI

InChI=1S/C8H9BrFNO/c1-6-4-8(9)11-5-7(6)12-3-2-10/h4-5H,2-3H2,1H3

InChI Key

YMIOZRLWFMVDPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1OCCF)Br

Origin of Product

United States

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